
8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of brominated naphthalenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination of a precursor naphthalene derivative. A common method might include:
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Methylation: Introduction of the methyl group using methyl iodide (CH3I) or a similar reagent.
Cyclization: Formation of the dihydronaphthalene ring through a cyclization reaction, often under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 7-methyl-3,4-dihydronaphthalen-2-one.
Reduction: Formation of 7-methyl-3,4-dihydronaphthalen-2-ol.
Substitution: Formation of 8-azido-7-methyl-3,4-dihydronaphthalen-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The bromine atom could play a crucial role in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: Lacks the methyl group, which might affect its reactivity and applications.
7-Methyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the bromine atom, which could influence its chemical behavior and biological activity.
8-Chloro-7-methyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, potentially altering its properties.
Eigenschaften
Molekularformel |
C11H11BrO |
|---|---|
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
8-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11BrO/c1-7-2-3-8-4-5-9(13)6-10(8)11(7)12/h2-3H,4-6H2,1H3 |
InChI-Schlüssel |
MKJVWSBZAWQPQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CCC(=O)C2)C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
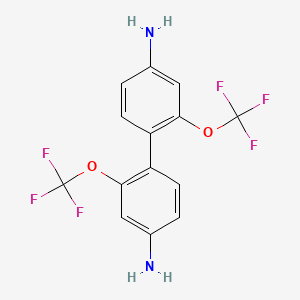
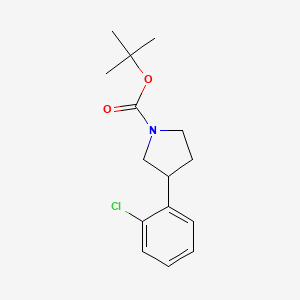

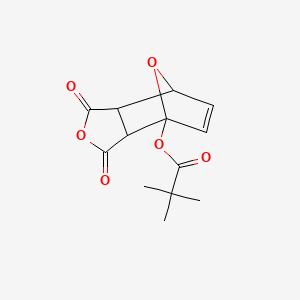
![2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)
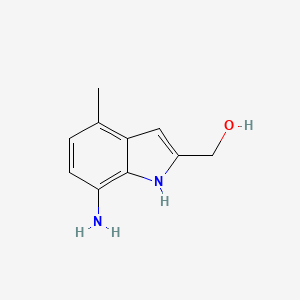
![tert-Butyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13675567.png)
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)

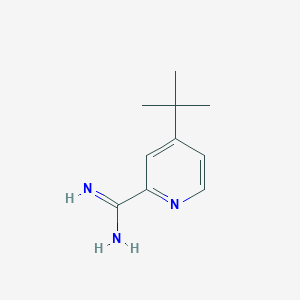
![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)
